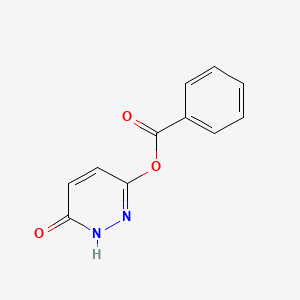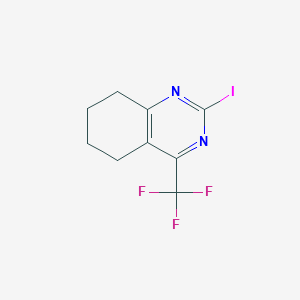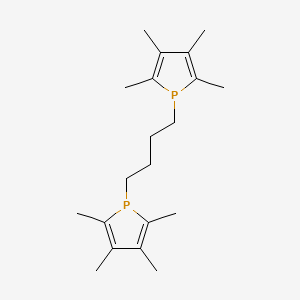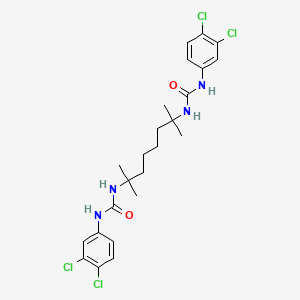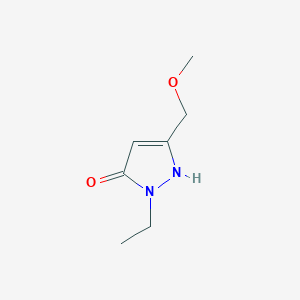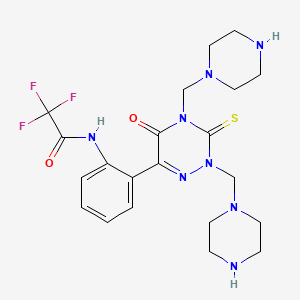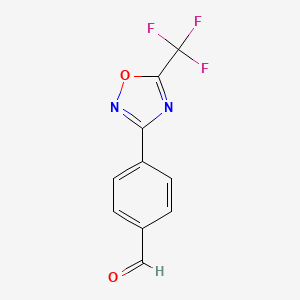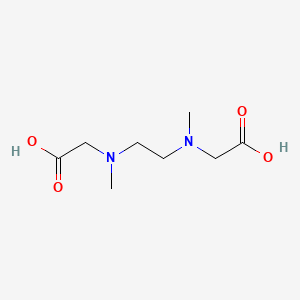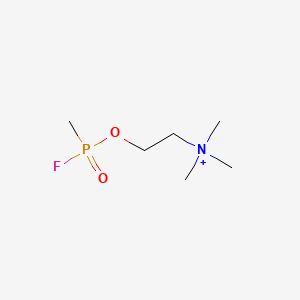
Methyl-fluoro-phosphorylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-fluoro-phosphorylcholine is an extremely toxic chemical compound related to the G-series nerve agents. It is a potent acetylcholinesterase inhibitor, making it significantly more toxic than other similar compounds like sarin
Preparation Methods
The synthesis of methyl-fluoro-phosphorylcholine involves several steps. One common method includes the reaction of trimethylamine with ethylene oxide to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methylphosphonofluoridate to produce this compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
Methyl-fluoro-phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the chemical structure, potentially reducing its toxicity.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Methyl-fluoro-phosphorylcholine has several scientific research applications:
Chemistry: It is used to study the mechanisms of acetylcholinesterase inhibition and the development of antidotes for nerve agents.
Biology: Researchers use this compound to understand the effects of nerve agents on biological systems and to develop protective measures.
Medicine: Although not used directly in medicine due to its toxicity, it serves as a model compound for developing treatments for nerve agent poisoning.
Mechanism of Action
Methyl-fluoro-phosphorylcholine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The compound also acts directly on acetylcholine receptors, further enhancing its toxic effects .
Comparison with Similar Compounds
Methyl-fluoro-phosphorylcholine is unique compared to other similar compounds like sarin and other G-series nerve agents due to its higher potency and resistance to oxime reactivators. This resistance means that the acetylcholinesterase inhibited by this compound cannot be reactivated by common cholinesterase reactivators . Similar compounds include:
Sarin: Another G-series nerve agent, less potent than this compound.
GV (nerve agent): Similar in structure but with different reactivity and potency.
TMTFA: Another organophosphorus compound with similar inhibitory effects on acetylcholinesterase.
Properties
CAS No. |
44991-89-1 |
|---|---|
Molecular Formula |
C6H16FNO2P+ |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C6H16FNO2P/c1-8(2,3)5-6-10-11(4,7)9/h5-6H2,1-4H3/q+1 |
InChI Key |
OKNSDXKIPFDADW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
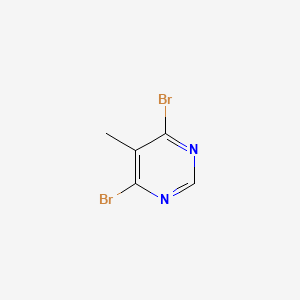
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)
![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
